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molecular formula C11H16N2O2 B8395877 4-Methyl-1-(5-methyl-4-isoxazolylcarbonyl)-piperidine

4-Methyl-1-(5-methyl-4-isoxazolylcarbonyl)-piperidine

Cat. No. B8395877
M. Wt: 208.26 g/mol
InChI Key: TVHDHRBMAYNQHE-UHFFFAOYSA-N
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Patent
US04636513

Procedure details

of melting point 44° to 45° C., prepared from 5-methyl-4-isoxazolecarboxylic acid chloride and 4-methyl-piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7](Cl)=[O:8].[CH3:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[CH3:10][CH:11]1[CH2:16][CH2:15][N:14]([C:7]([C:3]2[CH:4]=[N:5][O:6][C:2]=2[CH3:1])=[O:8])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CCN(CC1)C(=O)C=1C=NOC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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